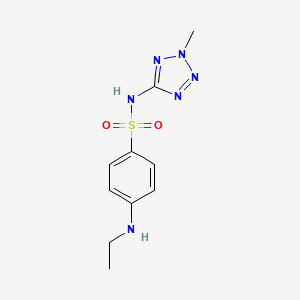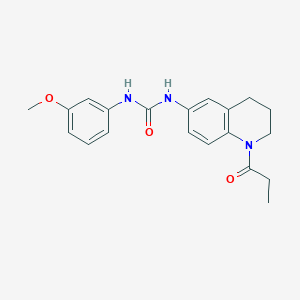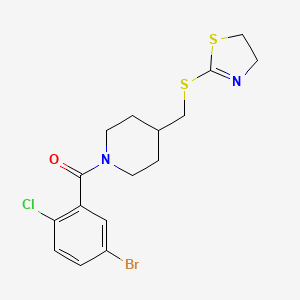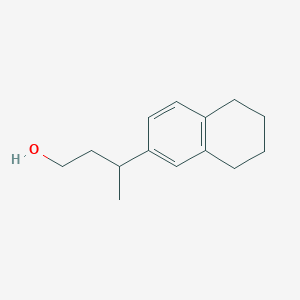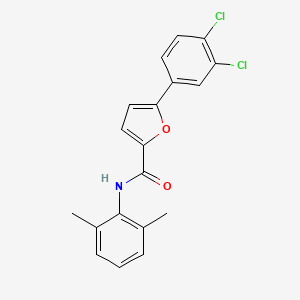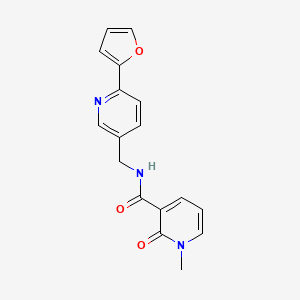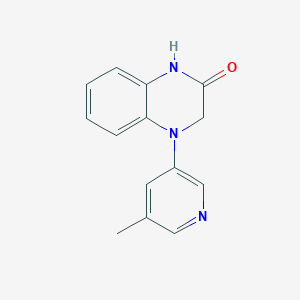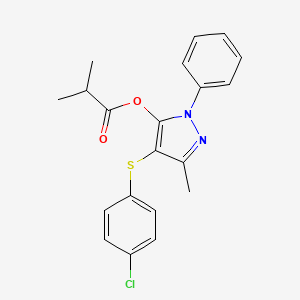
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate, also known as CTMP, is a novel psychoactive substance that is gaining popularity among researchers. It belongs to the class of pyrazolines and has been found to have potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased wakefulness and alertness.
Biochemical and Physiological Effects:
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to increase dopamine and norepinephrine levels in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been shown to have a longer duration of action compared to other stimulants such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a longer duration of action compared to other stimulants. However, there are also limitations to its use. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to have potential neurotoxic effects, and its long-term effects on the brain are not fully understood.
Orientations Futures
There are several future directions for research on 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate. One area of interest is its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has also been studied for its potential use as a cognitive enhancer. Further research is needed to fully understand the mechanism of action and long-term effects of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate.
Méthodes De Synthèse
The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate involves the reaction of 4-chlorobenzenethiol with 3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature.
Applications De Recherche Scientifique
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to have potential applications in the field of neuroscience. It has been studied for its effects on the central nervous system and has been found to have stimulant properties. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has also been found to increase wakefulness and alertness in animal models.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13(2)20(24)25-19-18(26-17-11-9-15(21)10-12-17)14(3)22-23(19)16-7-5-4-6-8-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCVBNDTKJEPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

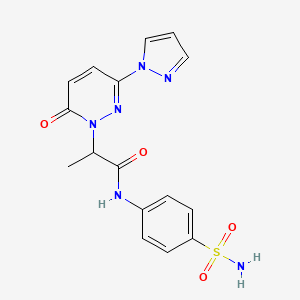

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

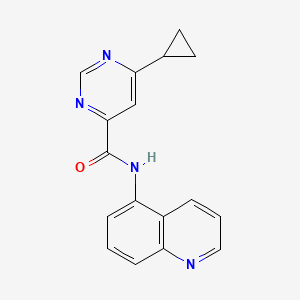
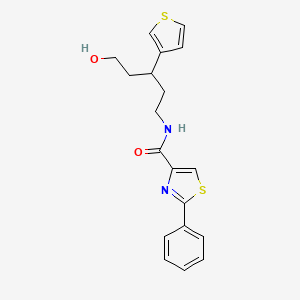
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
